Cas no 31909-05-4 (3-(1-benzothiophen-2-yl)propan-1-ol)
3-(1-Benzothiophen-2-yl)propan-1-ol is a synthetic organic compound featuring a benzothiophene core linked to a propanol side chain. This structure imparts versatility in organic synthesis, particularly as an intermediate in pharmaceuticals and materials science. The benzothiophene moiety enhances stability and electronic properties, while the hydroxyl group offers functionalization potential for further derivatization. Its well-defined reactivity makes it valuable for constructing complex heterocyclic systems or bioactive molecules. The compound is typically characterized by high purity and consistent performance in coupling reactions or as a building block for agrochemicals and medicinal chemistry applications. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.

31909-05-4 structure
Product name:3-(1-benzothiophen-2-yl)propan-1-ol
3-(1-benzothiophen-2-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- Benzo[b]thiophene-2-propanol
- 3-(1-benzothiophen-2-yl)propan-1-ol
- 3-(2-benzo[b]thienyl)propyl alcohol
- 3-(2-benzo<b>thienyl)-propyl alcohol
- 3-(3-benzothienyl)-1-propanol
- 3-benzo[b]thiophen-2-yl-propan-1-ol
- EN300-1836276
- 31909-05-4
- FT-0695571
- AKOS006284157
- 3-(Benzo[b]thiophen-2-yl)propan-1-ol
- SCHEMBL79169
- DTXSID20518511
-
- Inchi: InChI=1S/C11H12OS/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,8,12H,3,5,7H2
- InChI Key: ARLJZDSEYIEUJI-UHFFFAOYSA-N
- SMILES: S1C(CCCO)=CC2C=CC=CC1=2
Computed Properties
- Exact Mass: 192.06100
- Monoisotopic Mass: 192.06088618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 48.5Ų
Experimental Properties
- PSA: 48.47000
- LogP: 2.82620
3-(1-benzothiophen-2-yl)propan-1-ol Security Information
3-(1-benzothiophen-2-yl)propan-1-ol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1-benzothiophen-2-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1836276-0.1g |
3-(1-benzothiophen-2-yl)propan-1-ol |
31909-05-4 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1836276-0.25g |
3-(1-benzothiophen-2-yl)propan-1-ol |
31909-05-4 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1836276-0.5g |
3-(1-benzothiophen-2-yl)propan-1-ol |
31909-05-4 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1836276-1g |
3-(1-benzothiophen-2-yl)propan-1-ol |
31909-05-4 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1836276-1.0g |
3-(1-benzothiophen-2-yl)propan-1-ol |
31909-05-4 | 1g |
$1157.0 | 2023-06-03 | ||
Enamine | EN300-1836276-2.5g |
3-(1-benzothiophen-2-yl)propan-1-ol |
31909-05-4 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1836276-5g |
3-(1-benzothiophen-2-yl)propan-1-ol |
31909-05-4 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1836276-10.0g |
3-(1-benzothiophen-2-yl)propan-1-ol |
31909-05-4 | 10g |
$4974.0 | 2023-06-03 | ||
Enamine | EN300-1836276-0.05g |
3-(1-benzothiophen-2-yl)propan-1-ol |
31909-05-4 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1836276-5.0g |
3-(1-benzothiophen-2-yl)propan-1-ol |
31909-05-4 | 5g |
$3355.0 | 2023-06-03 |
3-(1-benzothiophen-2-yl)propan-1-ol Related Literature
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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